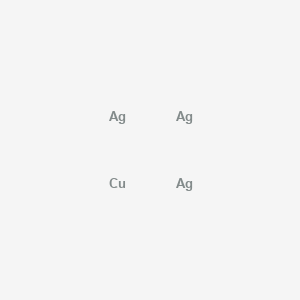
copper;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-silver compounds refer to alloys or chemical species containing both copper (Cu) and silver (Ag). These elements exhibit distinct properties and have been utilized in various applications due to their unique combination of characteristics.
Métodos De Preparación
Alloys::
Sterling Silver: The well-known copper-silver alloy, sterling silver, consists of 92.5% silver and 7.5% copper.
Coin Silver: Another alloy, coin silver, contains 90% silver and 10% copper. Historically, it was used for making coins and silverware.
Industrial Production:: Copper-silver ionization is a disinfection process used to control Legionella bacteria in water systems. Hospitals, hotels, and large buildings employ this technique to reduce the risk of Legionnaires’ disease. The process introduces stable, positively charged copper and silver ions into the water, which bond electrostatically with bacterial cell walls and denature proteins .
Análisis De Reacciones Químicas
Copper-silver compounds can undergo various reactions:
Oxidation: Both copper and silver can oxidize, forming oxides (e.g., CuO and Ag₂O).
Reduction: Reduction reactions involve the gain of electrons. For example, silver ions (Ag⁺) can be reduced to form metallic silver (Ag).
Substitution: Copper-silver alloys can undergo substitution reactions, where one metal atom replaces another in the crystal lattice.
Common reagents include acids (e.g., nitric acid for silver), reducing agents (e.g., hydrazine), and oxidizing agents (e.g., hydrogen peroxide).
Aplicaciones Científicas De Investigación
Copper-silver compounds find applications in:
Water Disinfection: As mentioned earlier, copper-silver ionization effectively controls Legionella in water distribution systems.
Electrical Contacts: Copper-silver alloys are used in electrical switches, connectors, and circuit breakers due to their good conductivity and hardness.
Antimicrobial Properties: Silver nanoparticles exhibit antimicrobial effects, making them useful in wound dressings, coatings, and medical devices.
Mecanismo De Acción
The mechanism of copper-silver ionization involves the electrostatic binding of copper and silver ions to bacterial cell walls. This disrupts cell membranes and denatures proteins, ultimately leading to bacterial death.
Comparación Con Compuestos Similares
Copper-silver compounds are unique due to their combined properties. they can be compared with other metal alloys, such as copper-nickel (Cu-Ni) and silver-nickel (Ag-Ni) alloys.
Propiedades
Número CAS |
157792-42-2 |
|---|---|
Fórmula molecular |
Ag3Cu |
Peso molecular |
387.15 g/mol |
Nombre IUPAC |
copper;silver |
InChI |
InChI=1S/3Ag.Cu |
Clave InChI |
GCTAXANYYQELNV-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
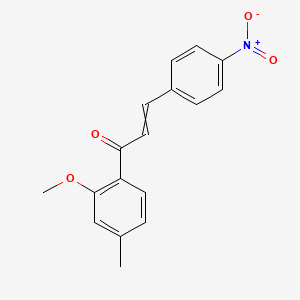
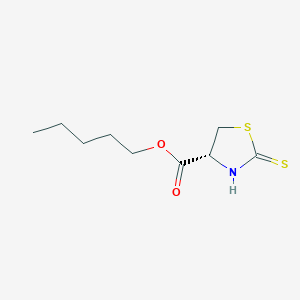
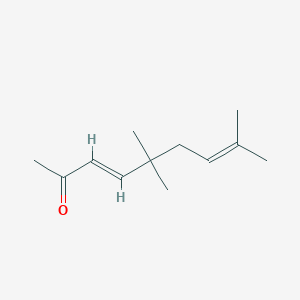
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
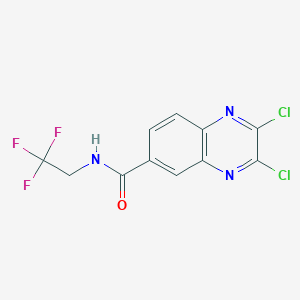
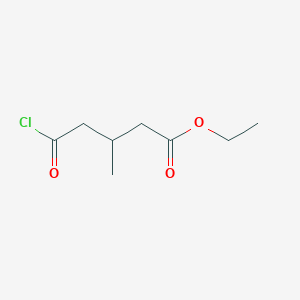
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
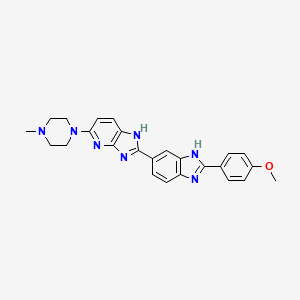
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
